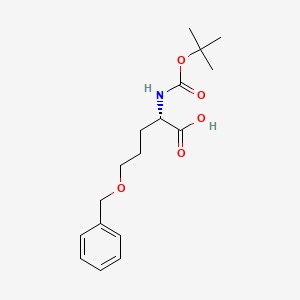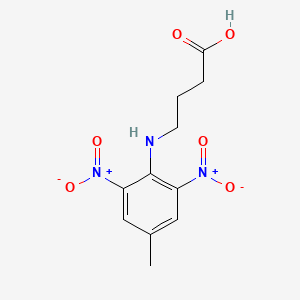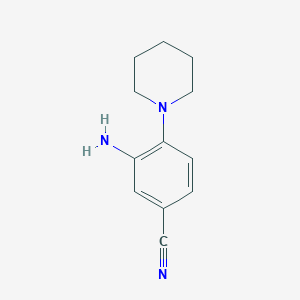![molecular formula C25H27N5O2 B2838401 9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-88-1](/img/structure/B2838401.png)
9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine, which is one of the two types of nitrogenous bases found in the nucleotides that make up nucleic acids (DNA and RNA). Purines, including modified ones like this compound, have a two-ringed structure, composed of a six-membered and a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from a simple purine structure. The additional groups (benzyl, methyl) would be added in subsequent steps through various chemical reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. Attached to this core are several functional groups, including benzyl and methyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For instance, the benzyl groups might undergo reactions such as oxidation or reduction, and the purine core might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be relatively non-polar due to the presence of benzyl groups, and may therefore be soluble in non-polar solvents .Scientific Research Applications
Purine Derivatives in Scientific Research
Purine derivatives have wide-ranging applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and environmental science. These applications often leverage the biological significance of purine as a fundamental component of nucleic acids (DNA and RNA) and its role in cellular energy transfer, signal transduction, and enzyme regulation.
Medicinal Chemistry and Drug Design : Purine derivatives are extensively explored for their pharmacological properties. They serve as key scaffolds in the design of drugs targeting various diseases, including cancer, viral infections, and metabolic disorders. The structural analogy of purine derivatives to naturally occurring nucleotides allows them to interact with a broad range of biological targets, such as enzymes, receptors, and ion channels. For example, substituted purine compounds have shown potential in anticancer activities, with modifications at specific positions on the purine ring enhancing their potency and selectivity against tumor cell lines (Yimer & Fekadu, 2015).
Biochemical Studies : In biochemistry, purine derivatives are utilized as probes to study enzyme mechanisms, especially those involving nucleotide metabolism. They can act as substrates or inhibitors for enzymes like kinases, phosphatases, and polymerases, providing insights into enzymatic functions and regulatory pathways.
Environmental Science : Some purine derivatives are examined for their environmental fate and behavior, particularly those used in pharmaceuticals and personal care products that may enter aquatic environments. Understanding their biodegradability, bioaccumulation, and potential as endocrine disruptors is crucial for assessing environmental risks and developing strategies for water treatment and pollution control.
Material Science : Purine derivatives, due to their aromatic structure and ability to engage in π-π interactions, find applications in material science, such as in the development of organic semiconductors, photovoltaic materials, and organic light-emitting diodes (OLEDs). Their electronic properties can be tuned through structural modifications, making them suitable for various optoelectronic applications.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-benzyl-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-13-28(15-19-10-5-4-6-11-19)24-26-22-21(29(24)14-17)23(31)30(25(32)27(22)3)16-20-12-8-7-9-18(20)2/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDPQBMGLLHAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2838318.png)






![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2838337.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2838338.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)
![5-[(Z)-(4-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4-one](/img/structure/B2838341.png)
